4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid)

Catalog No.
S1788716
CAS No.
1202689-44-8
M.F
C16H10N2O8
M. Wt
358.262
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid)

CAS Number

1202689-44-8

Product Name

4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid)

IUPAC Name

4-[(E)-2-(4-carboxy-2-nitrophenyl)ethenyl]-3-nitrobenzoic acid

Molecular Formula

C16H10N2O8

Molecular Weight

358.262

InChI

InChI=1S/C16H10N2O8/c19-15(20)11-5-3-9(13(7-11)17(23)24)1-2-10-4-6-12(16(21)22)8-14(10)18(25)26/h1-8H,(H,19,20)(H,21,22)/b2-1+

InChI Key

LSIRFWJQXQJPKC-OWOJBTEDSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C=CC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]

Structural Chemistry and Bioactivity Studies

Field: This application falls under the field of Structural Chemistry and Bioactivity Studies .

Application Summary: The compound has been used in the synthesis and structural analysis of a Cu (II) complex with 3-nitro-4-aminobenzoic acid . The structure of the compound was studied using element analysis, IR- and UV-spectroscopy, and Hirshfeld surface analysis .

Results: The studies attested that antimicrobial and antitumor activities indicate a higher affinity of the complex for some key binding sites especially relatively to S. aureus and KDM4 with binding energies of -9.6 and -9.2 kcal/mol, respectively .

Crystal Structure Analysis

Field: This application is in the field of Crystal Structure Analysis .

Application Summary: The compound has been used in the study of crystal structures . The crystal structure of the compound was determined and found to be a member of the PIG-L N-acetylglucosamine deacetylase family .

Method of Application: The structure was determined using X-ray crystallography .

Results: The results showed that the compound forms a triclinic crystal structure .

Organic Synthesis

Field: This application is in the field of Organic Synthesis .

Application Summary: The compound is used as a substrate for enzymatic reactions and linker in peptide synthesis .

Method of Application: The compound is used in various scientific research applications, including as a substrate for enzymatic reactions and linker in peptide synthesis .

Results: The advantages of using this compound include its low cost and wide availability .

Synthesis of Benzimidazole Linked Benzoxazole/Benzothiazole

Application Summary: The compound has been used in the synthesis of benzimidazole linked benzoxazole/benzothiazole via copper catalyzed domino annulation .

Method of Application: In a multi-step synthetic sequence, 4-fluoro-3-nitrobenzoic acid was converted into benzimidazole bis-heterocycles, via the intermediacy of benzimidazole linked ortho-chloro amines .

Results: The synthesis resulted in structurally diverse benzimidazole integrated benzoxazole and benzothiazoles .

Nitro Compounds Preparation

Field: This application is in the field of Organic Chemistry .

Application Summary: Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .

Method of Application: The preparation involves displacement reactions with nitrite ions .

Results: The result is the formation of nitro compounds .

Synthesis of Telmisartan

Field: This application is in the field of Pharmaceutical Synthesis .

Application Summary: The compound has been used in the improved synthesis of telmisartan via the copper-catalyzed cyclization of o-haloarylamidines .

Method of Application: The key bis-benzimidazole structure was constructed via the copper-catalyzed cyclization of o-haloarylamidines .

4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) is a chemical compound characterized by its unique molecular structure, which features two 3-nitrobenzoic acid moieties connected by an ethene-1,2-diyl bridge. Its molecular formula is C16H12N2O4C_{16}H_{12}N_2O_4 and it has a molecular weight of approximately 268.26 g/mol. The compound's structure allows for interesting interactions due to the presence of nitro groups, which can influence its reactivity and biological activity .

As this compound is primarily studied for its potential in liquid crystals, a mechanism of action related to biological systems is not applicable.

Information on specific safety hazards associated with 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) is not readily available. However, due to the presence of nitro groups, it is advisable to handle the compound with care as nitro groups can be explosive under certain conditions [].

Typical of carboxylic acids and nitro compounds. Key reactions include:

  • Esterification: Reaction with alcohols to form esters.
  • Reduction: Reduction of the nitro groups to amines under specific conditions.
  • Electrophilic Aromatic Substitution: The nitro groups can direct electrophiles to the ortho and para positions on the aromatic rings.

These reactions highlight the compound's potential for further chemical modifications and applications in synthetic chemistry .

The synthesis of 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) can be achieved through several methods:

  • Condensation Reactions: Combining 3-nitrobenzoic acid with suitable aldehydes or ketones under acidic conditions to form the desired product.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques to link the 3-nitrobenzoic acid units via an ethene linker.
  • Functional Group Transformations: Starting from simpler precursors and introducing nitro groups through nitration reactions.

These methods allow for the efficient production of the compound while facilitating modifications to enhance yield and purity .

The unique structure of 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) lends itself to various applications:

  • Pharmaceutical Development: Potential use in drug formulation due to its biological activity.
  • Material Science: Investigated for its properties in polymer chemistry and as a building block in organic synthesis.
  • Analytical Chemistry: Used as a reagent for detecting certain metal ions or as a standard in analytical procedures.

The versatility of this compound makes it a subject of interest across multiple scientific disciplines .

Interaction studies involving 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) focus on its binding affinities with proteins or enzymes. Preliminary findings suggest that:

  • The compound may interact with certain biological macromolecules due to its functional groups.
  • Studies on its binding mechanisms could reveal insights into its potential therapeutic uses.

Further research is necessary to elucidate these interactions fully .

Several compounds share structural similarities with 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid). Here are some notable examples:

Compound NameStructureUnique Features
3-Nitrobenzoic AcidContains a single nitro groupSimpler structure, less complex reactivity
Dinitro-4,4'-stilbenedicarboxylic AcidTwo nitro groups on stilbene frameworkGreater potential for electron delocalization
4,4'-Biphenyldicarboxylic AcidSimilar backbone without nitro substituentsLacks biological activity associated with nitro groups

The presence of two nitro groups in 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) distinguishes it from these compounds by enhancing its reactivity and potential biological activity .

XLogP3

2.9

Dates

Modify: 2023-08-15

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